molecular formula C14H18O2Si B12553387 Ethenyl(diethoxy)(phenylethynyl)silane CAS No. 143578-58-9

Ethenyl(diethoxy)(phenylethynyl)silane

Cat. No.: B12553387
CAS No.: 143578-58-9
M. Wt: 246.38 g/mol
InChI Key: QZEACKIMKRKUBT-UHFFFAOYSA-N
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Description

Ethenyl(diethoxy)(phenylethynyl)silane is an organosilicon compound characterized by a silicon center bonded to three distinct groups: an ethenyl (vinyl) group, two ethoxy groups, and a phenylethynyl moiety. This structure imparts unique reactivity and physical properties, making it valuable in materials science, particularly in hybrid organic-inorganic composites and high-temperature adhesives.

Properties

CAS No.

143578-58-9

Molecular Formula

C14H18O2Si

Molecular Weight

246.38 g/mol

IUPAC Name

ethenyl-diethoxy-(2-phenylethynyl)silane

InChI

InChI=1S/C14H18O2Si/c1-4-15-17(6-3,16-5-2)13-12-14-10-8-7-9-11-14/h6-11H,3-5H2,1-2H3

InChI Key

QZEACKIMKRKUBT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=C)(C#CC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl(diethoxy)(phenylethynyl)silane can be synthesized through a Grignard reaction involving phenylmagnesium chloride and triethoxysilane . The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The process may include steps such as the preparation of Grignard reagents, the controlled addition of triethoxysilane, and subsequent purification through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethenyl(diethoxy)(phenylethynyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of the ethenyl and phenylethynyl groups, which can participate in addition and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

    Silanols: Formed during hydrolysis.

    Siloxanes: Formed during condensation.

    Polymers: Formed during polymerization.

Mechanism of Action

The mechanism of action of ethenyl(diethoxy)(phenylethynyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethenyl and phenylethynyl groups can participate in addition and substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom .

Comparison with Similar Compounds

Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3)

  • Structure : Features a dimethylsilane core with two phenylethynyl substituents (C₁₈H₁₆Si).
  • Properties: Molecular weight: 260.411 g/mol; density: 1.03 g/cm³ . Lacks ethoxy groups, reducing hydrolysis susceptibility compared to the target compound.
  • Applications : Used in heat-resistant resins and composites where crosslinking via phenylethynyl groups is critical .

Dimethylphenyl(phenylethynyl)silane (CAS 79628-15-2)

  • Structure : Contains a dimethylphenylsilane group bonded to a phenylethynyl moiety (C₁₆H₁₆Si).
  • Properties :
    • Aromatic phenyl substituents enhance thermal stability but reduce solubility in polar solvents.
    • Absence of ethoxy groups limits its use in sol-gel processes .
  • Applications : Suitable for high-temperature applications requiring rigidity and oxidative resistance .

Tetrakis(phenylethynyl)silane (TPES) and Derivatives

  • Structure : Four phenylethynyl groups attached to a silicon center (e.g., TCPES with chlorine substituents) .
  • Properties :
    • Exceptional thermal stability (>500°C) due to extensive π-conjugation and crosslinking.
    • Higher molecular rigidity compared to the target compound, which offers better processability.
  • Applications: Single-component organosilicon ferroelectrics and high-Tc materials .

Vinyldimethylethoxysilane (CAS 5356-83-2)

  • Structure : Ethoxy-dimethylsilane with an ethenyl group (C₆H₁₄OSi).
  • Ethoxy groups enable hydrolysis but lack the thermal reinforcement from phenylethynyl.
  • Applications : Surface modification and adhesion promotion in coatings, less suited for high-temperature environments .

Key Comparative Data Table

Compound Molecular Formula Key Groups Thermal Stability Sol-Gel Potential Applications
Ethenyl(diethoxy)(phenylethynyl)silane Not explicitly provided Ethenyl, diethoxy, phenylethynyl Moderate-High High Hybrid composites, adhesives
Bis(phenylethynyl)dimethylsilane C₁₈H₁₆Si Dimethyl, phenylethynyl High Low Heat-resistant resins
Tetrakis(phenylethynyl)silane C₂₄H₁₆Si Four phenylethynyl Very High Low Ferroelectrics, high-Tc materials
Vinyldimethylethoxysilane C₆H₁₄OSi Ethenyl, ethoxy, methyl Moderate Moderate Surface treatments

Mechanistic and Functional Comparisons

  • Reactivity :
    • The ethoxy groups in this compound facilitate hydrolysis to form siloxane networks, critical for sol-gel hybrid materials .
    • Phenylethynyl groups undergo thermal curing at ~250–300°C, enabling covalent bonding with polyimides in adhesives .
  • Thermal Performance :
    • Phenylethynyl-substituted silanes (e.g., TPES) outperform aliphatic analogs (e.g., vinyldimethylethoxysilane) in thermal stability due to aromatic conjugation .
  • Toxicity Considerations :
    • Silanes with vinyl/ethoxy groups (e.g., vinyltrimethoxysilane) show thymus/spleen atrophy in rodents at high doses, suggesting similar safety evaluations are needed for the target compound .

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